![molecular formula C20H23FN2O2 B6060482 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane.
Wirkmechanismus
The mechanism of action of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This could explain its activity against cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane have not been extensively studied. However, it has been reported to have cytotoxic and antimicrobial activity, as well as activity against Leishmania donovani. Further studies are needed to elucidate the exact biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a lead compound for drug discovery and development. Its activity against cancer cells and other rapidly dividing cells make it a promising candidate for the development of anticancer and antiparasitic drugs. However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in high-throughput screening assays.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane. One direction is the development of more efficient and scalable synthesis methods to increase the availability of the compound for use in drug discovery and development. Another direction is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to explore the biochemical and physiological effects of the compound, as well as its potential applications in other areas such as antimicrobial and antiparasitic drug development.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate with 1,3-dibromo-2-propanol. The final product is obtained in good yield and purity.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to have antibacterial activity against Gram-positive bacteria. In addition, it has been found to have activity against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis.
Eigenschaften
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-6-4-16(5-7-17)13-22-10-2-8-20(14-22)9-11-23(15-20)19(24)18-3-1-12-25-18/h1,3-7,12H,2,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJLKJTEBAJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CO3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

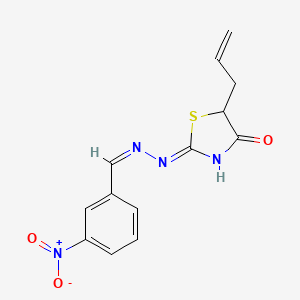
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)
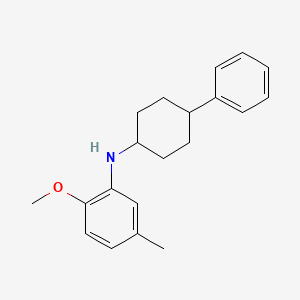
![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)
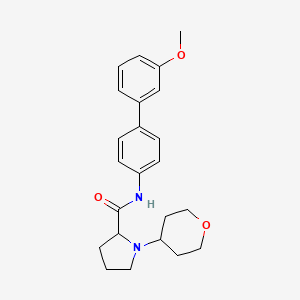
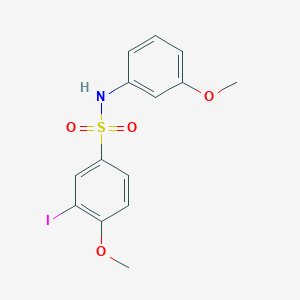
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)
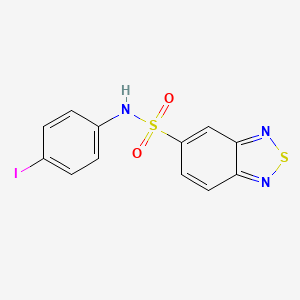
![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)